molecular formula C18H28N2O B1668057 Bupivacaine CAS No. 38396-39-3

Bupivacaine

カタログ番号: B1668057
CAS番号: 38396-39-3
分子量: 288.4 g/mol
InChIキー: LEBVLXFERQHONN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: Bupivacaine can be synthesized using several methods. One common approach involves the use of triphosgene for acyl chlorination, followed by amidation, butylation, and salification. This method starts with 2-piperidinecarboxylic acid as the raw material . Another method involves using (S)-2-piperidinecarboxylic acid, which undergoes triphosgene chlorination, amidation with 2,6-dimethylaniline, butyl bromination, and salt formation to produce (S)-bupivacaine hydrochloride .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the aforementioned methods, with additional steps to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired chemical purity and enantiomeric excess .

化学反応の分析

Metabolic Reactions and Biotransformation

Bupivacaine undergoes hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4) . The major metabolite, 2,6-pipecoloxylidine , is formed through oxidative dealkylation of the piperidine ring . Only 6% of the drug is excreted unchanged in urine, with the remainder metabolized into glucuronide conjugates . Pharmacokinetic studies show enantioselective metabolism:

  • S(-)-bupivacaine exhibits higher total plasma concentrations but lower unbound fractions compared to R(+)-bupivacaine due to differential protein binding .

  • Plasma half-life varies significantly: 2.7 hours in adults vs. 8.1 hours in neonates .

Antioxidant Activity and Radical Scavenging

This compound demonstrates moderate antioxidant properties via hydrogen atom transfer (HAT) at the C2 position of its aromatic ring . Key findings include:

PropertyThis compoundLidocaineRopivacaine
ABTS˙⁺ Scavenging Moderate activityHigh activityModerate activity
Reaction Kinetics SlowerFasterSlower
Primary Mechanism HAT at C2HAT at C2HAT at C2
  • This compound’s protonated form at physiological pH reduces electron-donating capacity compared to lidocaine .

  • Commercial formulations show reduced activity due to additives but retain scavenging potential in buffered solutions .

π-π Charge Transfer Complex Formation

This compound acts as an electron donor in π-π interactions with aromatic acceptors like dinitrobenzoyl groups . Studies using NMR and UV-vis spectroscopy reveal:

  • Complex formation reduces free this compound concentration, potentially mitigating toxicity .

  • Equilibrium binding constants (K) and free energy changes (ΔG) were calculated for acceptor-donor pairs, though exact values remain unpublished .

This interaction is leveraged in detoxification strategies, as bound this compound loses pharmacological activity .

Decomposition and Stability

This compound is stable under standard conditions but decomposes under extreme environments:

  • Thermal Decomposition : Produces carbon oxides and nitrogen oxides .

  • Incompatibilities : Reacts with strong oxidizing agents , necessitating storage precautions .

  • pH Sensitivity : Precipitation occurs in solutions buffered to pH 7.4 .

Interactions with Oxidizing Agents

This compound’s reaction with oxidizing agents accelerates decomposition. Safety data highlight:

  • Avoidance of hypochlorite solutions and peroxides to prevent hazardous byproducts .

  • No explosive potential, but decomposition fumes are toxic .

This compound’s chemical behavior is defined by its metabolic pathways, radical scavenging mechanisms, and interactions with aromatic systems. These properties underpin both its therapeutic effects and toxicity risks, emphasizing the need for precise handling in clinical settings.

科学的研究の応用

Medical Uses

Bupivacaine is utilized in several clinical settings:

  • Local Infiltration : It is commonly used for local anesthesia during minor surgical procedures.
  • Peripheral Nerve Blocks : this compound is effective in providing anesthesia for specific nerves, particularly in orthopedic and dental surgeries.
  • Epidural and Spinal Anesthesia : It is frequently employed in labor and delivery for pain relief and in surgeries requiring regional anesthesia.

Table 1: Indications for this compound Use

Application TypeSpecific Use CasesDuration of Action
Local InfiltrationMinor surgical proceduresVariable; typically hours
Peripheral Nerve BlocksDental work, orthopedic surgeriesSeveral hours
Epidural AnesthesiaLabor pain reliefUp to several hours
Spinal AnesthesiaAbdominal surgeries, cesarean sectionsUp to several hours
Postoperative AnalgesiaOpen inguinal hernia repairUp to 24 hours

Formulations and Innovations

Recent advancements have led to the development of various formulations of this compound:

  • Liposomal this compound (EXPAREL) : Designed for prolonged analgesia, it is indicated for infiltration at surgical sites. However, studies have shown mixed results regarding its efficacy compared to traditional formulations .
  • This compound with Meloxicam : This combination has been shown to provide extended analgesia for orthopedic procedures .

Table 2: this compound Formulations

Formulation TypeIndicationKey Features
Standard this compoundLocal infiltration, nerve blocksImmediate onset
Liposomal this compoundPostsurgical analgesiaProlonged release
This compound with MeloxicamOrthopedic surgeriesExtended pain relief

Case Studies

Numerous studies illustrate the effectiveness of this compound in clinical practice:

  • Study on Epidural Use During Labor : A randomized controlled trial demonstrated that this compound significantly reduced pain scores during labor compared to placebo .
  • Postoperative Pain Management : In a study involving patients undergoing knee arthroplasty, this compound provided effective analgesia for up to 72 hours post-surgery when administered via a nerve block .

Safety and Efficacy Considerations

While this compound is generally safe when used appropriately, there are risks associated with its use:

  • Toxicity : Overdosage or accidental intravascular injection can lead to serious complications, including cardiovascular collapse.
  • Adjuvant Use : Combining this compound with other agents (e.g., dexamethasone) has been shown to prolong analgesic effects but requires careful monitoring for potential side effects .

類似化合物との比較

Uniqueness of this compound: this compound is unique due to its long duration of action and high potency, making it particularly useful for procedures requiring extended anesthesia. Its ability to provide prolonged pain relief with a single administration sets it apart from other local anesthetics .

生物活性

Bupivacaine is a widely used local anesthetic known for its effectiveness in pain management, particularly in surgical and postoperative settings. Its biological activity extends beyond mere anesthetic effects, influencing various cellular processes and potentially impacting cancer cell biology. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound primarily works by blocking sodium channels in neurons, which inhibits the propagation of action potentials. This mechanism is crucial for its anesthetic effects. However, recent studies have shown that this compound also interacts with other receptors and pathways, such as NMDA receptors, which are involved in pain transmission and central sensitization.

NMDA Receptor Interaction

Research has demonstrated that this compound inhibits NMDA receptor currents, suggesting that this action may contribute to its analgesic properties. Specifically, it was found that increasing concentrations of this compound decreased the channel open probability of NMDA receptors through mechanisms such as voltage-dependent pore block and allosteric gating effects . This inhibition is significant in the dorsal horn of the spinal cord, a critical area for pain processing.

Effects on Cancer Cell Biology

Recent studies have explored the impact of this compound on cancer cell lines. A notable study investigated its effects on ovarian and prostate cancer cells, revealing that clinically relevant concentrations of this compound significantly reduced cell viability and inhibited proliferation and migration .

Key Findings from Cancer Studies

  • Cell Viability Reduction : this compound treatment at 1 mM resulted in a significant decrease in Ki-67 positive cells (a marker for proliferation) in both SKOV-3 (ovarian cancer) and PC-3 (prostate cancer) cell lines.
  • Caspase Activation : this compound induced activation of caspases (3, 8, and 9), leading to apoptosis in SKOV-3 cells. In PC-3 cells, only caspase 9 activation was effective in mediating cell death.
  • GSK-3β Pathway : The study also highlighted the role of glycogen synthase kinase-3β (GSK-3β) in mediating this compound's effects. Increased phosphorylation of GSK-3β was observed in SKOV-3 cells following treatment, suggesting a complex interaction between this compound and cellular signaling pathways involved in cancer progression .

Clinical Applications and Efficacy

This compound is frequently used for postoperative pain management. A randomized clinical trial compared liposomal this compound with standard this compound for pain control after knee replacement surgery. The results indicated no significant difference in pain control between the two formulations; however, the standard this compound group showed a greater rate of pain reduction over three days .

Summary of Clinical Findings

StudyInterventionOutcome
Liposomal vs Standard this compoundNo significant difference in pain control
This compound Hydrochloride vs Liposomal this compoundNo improvement in recovery or pain management

特性

IUPAC Name

1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBVLXFERQHONN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022703
Record name Bupivacaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bupivacaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014442
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

White, odorless crystalline powder, mp 258.5 °C. Slightly soluble in acetone, chloroform, ether. Solubility (mg/L): water 40; alcohol 125 /Bupivacaine hydrochloride monohydrate/, In water, 9.17X10-5 mg/L at 25 °C, unbuffered (deionized) water, 9.77e-02 g/L
Record name Bupivacaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00297
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bupivacaine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7790
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Bupivacaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014442
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Like [lidocaine], bupivacaine is an amide local anesthetic that provides local anesthesia through blockade of nerve impulse generation and conduction. These impulses, also known as action potentials, critically depend on membrane depolarization produced by the influx of sodium ions into the neuron through voltage-gated sodium channels. Bupivacaine crosses the neuronal membrane and exerts its anesthetic action through blockade of these channels at the intracellular portion of their pore-forming transmembrane segments. The block is use-dependent, where repetitive or prolonged depolarization increases sodium channel blockade. Without sodium ions passing through the channel’s pore, bupivacaine stabilizes the membrane at rest and therefore prevents neurotransmission. In general, the progression of anesthesia is related to the diameter, myelination and conduction velocity of affected nerve fibers. Clinically, the order of loss of nerve function is as follows: (1) pain, (2) temperature, (3) touch, (4) proprioception, and (5) skeletal muscle tone. While it is well-established that the main action of bupivacaine is through sodium channel block, additional analgesic effects of bupivacaine are thought to potentially be due to its binding to the prostaglandin E2 receptors, subtype EP1 (PGE2EP1), which inhibits the production of prostaglandins, thereby reducing fever, inflammation, and hyperalgesia., Local anesthetics block the generation and the conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential. In general, the progression of anesthesia is related to the diameter, myelination, and conduction velocity of affected nerve fibers. Clinically, the order of loss of nerve function is as follows: (1) pain, (2) temperature, (3) touch, (4) proprioception, and (5) skeletal muscle tone.
Record name Bupivacaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00297
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bupivacaine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7790
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

38396-39-3, 2180-92-9
Record name Bupivacaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38396-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bupivacaine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038396393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bupivacaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00297
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bupivacaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bupivacaine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.867
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (±)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.993
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUPIVACAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8335394RO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bupivacaine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7790
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Bupivacaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014442
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

107-108 °C, 107.5 to 108 °C, 107 - 108 °C
Record name Bupivacaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00297
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bupivacaine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7790
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Bupivacaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014442
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A composition suitable for administration in vaginal suppository form 1a prepared by weighing 2 mg of finely divided polynucleotide medicinal substance into a tared container, adding 10 ml of 0.5% bupivacaine HCl in purified water, to make a total of 10 g, and dissolving or mixing depending on the solubility of the medicinal substance; 70 g of glycerin is added and mixed; 20 g of granular gelatin is then added and the composition heated carefully on a steam bath until the gelatin is dissolved. The melted mixture is poured into chilled molds to yield 20 vaginal suppositories of 6 grams each containing 100 mcg of polynucleotide medicinal substance in admixture with 2.5 mg bupivacaine.
[Compound]
Name
1a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polynucleotide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
70 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A composition suitable for administration in vaginal suppository form la prepared by weighing 2 mg of finely divided polynucleotide medicinal substance into a tared container, adding 10 ml of 0.5% bupivacaine HCl in purified water, to make a total of 10 g, and dissolving or mixing depending on the solubility of the medicinal substance; 70 g of glycerin is added and mixed; 20 g of granular gelatin is then added and the composition heated carefully on a steam bath until the gelatin is dissolved. The melted mixture is poured into chilled molds to yield 20 vaginal suppositories of 6 grams each containing 100 mcg of polynucleotide medicinal substance in admixture with 2.5 mg bupivacaine.
[Compound]
Name
polynucleotide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Bupivacaine hydrochloride (Sigma-Aldrich Corporation, St. Louis, Mo.) was dissolved in de-ionized (DI) water at a concentration of 40 mg/ml (saturation). A calculated amount of sodium hydroxide (in the form of 1 N solution) was added to the solution and the pH of the final mixtures was adjusted to ten to precipitate the Bupivacaine base. The precipitated product was filtered, and further washed with DI water for at least three times. The precipitated product was dried at ca. 40° C. in vacuum for 24 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bupivacaine
Reactant of Route 2
Reactant of Route 2
Bupivacaine
Reactant of Route 3
Reactant of Route 3
Bupivacaine
Reactant of Route 4
Reactant of Route 4
Bupivacaine
Reactant of Route 5
Reactant of Route 5
Bupivacaine
Reactant of Route 6
Bupivacaine
Customer
Q & A

Q1: How does Bupivacaine exert its anesthetic effect?

A1: this compound functions by reversibly binding to voltage-gated sodium channels in nerve cells. [, , ] This interaction effectively blocks the influx of sodium ions, which is essential for the initiation and propagation of action potentials. [, , ] By inhibiting nerve impulse transmission, this compound induces a localized loss of sensation, effectively providing anesthesia. [, , ]

Q2: Does this compound exhibit any selectivity towards sensory or motor neurons?

A2: While this compound effectively blocks both sensory and motor nerve fibers, research indicates a stronger affinity for motor block at higher concentrations. [] Studies investigating the relative motor blocking potencies of this compound and its S-enantiomer, Levothis compound, demonstrate that this compound is approximately 13% more potent in inducing motor block on a percentage weight per volume basis. []

Q3: How does the presence of epinephrine influence this compound's effects?

A3: The inclusion of epinephrine alongside this compound primarily serves to prolong the duration of anesthesia. [, ] Epinephrine's vasoconstrictive properties restrict blood flow at the injection site, effectively reducing the rate of this compound absorption into the systemic circulation. [, ] This localized retention extends the drug's presence at the target site, ultimately lengthening the anesthetic effect. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C18H28N2O and a molecular weight of 288.43 g/mol.

Q5: How stable is this compound under various storage conditions?

A5: Studies on the stability and formulation of this compound are crucial for maintaining its efficacy and safety. While specific data on this compound's stability under various conditions isn't elaborated upon in the provided research, it is a critical aspect of its formulation and storage.

Q6: How is this compound metabolized in the body?

A6: this compound primarily undergoes metabolism in the liver via hepatic enzymes, predominantly through the cytochrome P450 system. [, , ] One significant metabolite resulting from this compound's breakdown is Desbutylthis compound. [] Understanding the metabolic pathways of this compound is critical for predicting drug interactions and potential toxicity.

Q7: Does Desbutylthis compound, the primary metabolite of this compound, retain any anesthetic activity?

A7: Research suggests that while Desbutylthis compound possesses anesthetic properties, it demonstrates approximately half the potency of this compound when assessed based on cardiac parameters in a rat model. [] Notably, Desbutylthis compound exhibits significantly lower toxicity to the central nervous system compared to this compound. []

Q8: What are the potential risks associated with this compound administration?

A8: Like all local anesthetics, this compound carries a risk of systemic toxicity, particularly if inadvertently administered intravenously or if excessively high doses are used. [, , , , ]

Q9: What kind of toxicity is observed with this compound overdose?

A9: this compound toxicity primarily affects the cardiovascular and central nervous systems. [, , , , ] Cardiovascular toxicity can manifest as hypotension, arrhythmias, and in severe cases, cardiac arrest. [, , , , ] Central nervous system toxicity can lead to symptoms like lightheadedness, dizziness, metallic taste, seizures, and respiratory depression. [, , , , ]

Q10: Is Levothis compound a safer alternative to this compound in terms of cardiac toxicity?

A10: Studies suggest that Levothis compound, the S(-) enantiomer of this compound, might offer a wider margin of safety regarding cardiac toxicity. [] Experiments in sheep revealed that the doses of Levothis compound leading to fatal cardiac events were significantly higher than those observed with this compound. []

Q11: Does this compound impact cardiovascular reflexes?

A11: Research indicates that this compound, at clinically relevant concentrations, can inhibit baroreflex control of heart rate. [] This inhibition primarily appears to involve the vagal component of the baroreflex-heart rate pathway. []

Q12: What are some of the ongoing research areas related to this compound?

A13: Ongoing research focuses on gaining a deeper understanding of this compound's pharmacodynamics, including its interactions with various ion channels and receptors. [, , ] Researchers are also exploring novel formulations, like liposomal this compound, aimed at improving its safety profile and extending its duration of action. [, ] Moreover, investigations into potential biomarkers that can predict this compound efficacy and identify individuals at risk of adverse effects remain an active area of exploration. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。